molecular formula C15H10Cl2N2O3S2 B2913736 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide CAS No. 896270-16-9

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Cat. No.: B2913736
CAS No.: 896270-16-9
M. Wt: 401.28
InChI Key: FUARGZRMHBZJPB-UHFFFAOYSA-N
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Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its benzothiazole core, which is known for its diverse biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves the reaction of 4,7-dichloro-1,3-benzothiazole with 2-methanesulfonylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or chloroform to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its benzothiazole core.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial topoisomerases, thereby exerting its antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
  • 3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
  • N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is unique due to the presence of the methanesulfonyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)11-5-3-2-4-8(11)14(20)19-15-18-12-9(16)6-7-10(17)13(12)23-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUARGZRMHBZJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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